Umbellulone

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'umbellulone peut être synthétisée par diverses réactions organiques. Une méthode courante implique la cyclisation de précurseurs appropriés dans des conditions contrôlées. La réaction nécessite généralement un catalyseur et des paramètres spécifiques de température et de pression pour assurer la formation correcte de la structure bicyclique .

Méthodes de Production Industrielle : La production industrielle de l'this compound implique souvent l'extraction des feuilles d'Umbellularia californica. Les feuilles sont soumises à une distillation à la vapeur pour obtenir l'huile essentielle, qui est ensuite fractionnée pour isoler l'this compound . Cette méthode tire parti de l'abondance naturelle du composé dans la plante, ce qui en fait une approche rentable.

Types de Réactions :

Oxydation : L'this compound peut subir des réactions d'oxydation, conduisant souvent à la formation de dérivés plus oxydés.

Réduction : La réduction de l'this compound peut conduire à la formation d'alcools ou d'autres formes réduites.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.

Substitution : Divers nucléophiles peuvent être utilisés dans les réactions de substitution, en fonction du produit souhaité.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools .

4. Applications de la Recherche Scientifique

L'this compound a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la réactivité des cétones monoterpéniques.

Industrie : Le composé est utilisé dans l'industrie des parfums en raison de son odeur particulière.

5. Mécanisme d'Action

L'this compound exerce ses effets principalement par l'activation du canal récepteur potentiel transitoire ankyrine 1 dans un sous-ensemble de neurones peptidergiques nociceptifs . Cette activation conduit à la libération de peptide apparenté au gène de la calcitonine à partir des terminaisons nerveuses sensorielles, provoquant des réponses nociceptives et une vasodilatation méningée . La liaison à haute affinité du composé pour les thiols joue également un rôle dans sa réactivité et ses effets biologiques .

Composés Similaires :

- Thujenone

- Thujen-2-one

- Piperitone

- Verbenone

- 3-Carene

Comparaison : L'this compound est unique parmi ces composés en raison de son activation spécifique du canal récepteur potentiel transitoire ankyrine 1 et de ses puissantes propriétés céphalalgiques . Bien que d'autres composés similaires puissent partager des caractéristiques structurelles, l'activité biologique distincte de l'this compound la distingue .

Applications De Recherche Scientifique

Key Findings:

- TRPA1 Activation : Umbellulone selectively stimulates TRPA1-expressing cells, causing calcium-dependent release of CGRP from trigeminal nerve terminals .

- Nociceptive Responses : In wild-type mice, this compound elicited excitation of trigeminal neurons and increased meningeal blood flow; these responses were absent in TRPA1-deficient mice .

- Dose-Dependent Effects : Both intranasal and intravenous administration of this compound resulted in dose-dependent increases in dural blood flow .

Clinical Implications

The activation of TRPA1 by this compound suggests its potential role as a therapeutic target for migraine and cluster headache relief. Given that TRPA1 is implicated in various headache triggers, understanding this compound's action could lead to novel treatment strategies.

Case Studies:

- Migraine Induction : Studies have demonstrated that inhalation of this compound can provoke cluster headaches and migraines in susceptible individuals .

- Environmental Pollutants : Research links this compound's mechanism with environmental irritants known to trigger migraines, such as chlorine and cigarette smoke .

Comprehensive Data Table

Mécanisme D'action

Umbellulone exerts its effects primarily through the activation of the transient receptor potential ankyrin 1 channel in a subset of peptidergic, nociceptive neurons . This activation leads to the release of calcitonin gene-related peptide from sensory nerve terminals, causing nociceptive responses and meningeal vasodilation . The compound’s high-affinity binding for thiols also plays a role in its reactivity and biological effects .

Comparaison Avec Des Composés Similaires

- Thujenone

- Thujen-2-one

- Piperitone

- Verbenone

- 3-Carene

Comparison: Umbellulone is unique among these compounds due to its specific activation of the transient receptor potential ankyrin 1 channel and its potent headache-inducing properties . While other similar compounds may share structural features, this compound’s distinct biological activity sets it apart .

Activité Biologique

Umbellulone, a monoterpene ketone primarily derived from the essential oil of plants such as Umbellularia californica, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

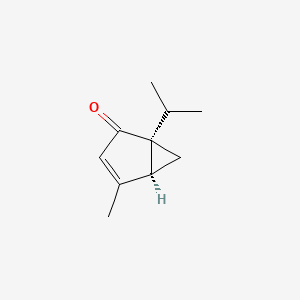

Chemical Structure

The chemical structure of this compound is characterized by its unique arrangement, which contributes to its biological activity. The formula for this compound is , and it is recognized for its reactive properties, particularly in binding thiols.

TRPA1 Channel Activation

One of the significant mechanisms through which this compound exerts its effects is via the activation of the transient receptor potential ankyrin 1 (TRPA1) channel. Research indicates that this compound selectively stimulates TRPA1-expressing cells, leading to nociceptive responses. Specifically, it has been shown to:

- Evoke currents in trigeminal ganglion neurons, which are critical for pain perception .

- Induce the release of calcitonin gene-related peptide (CGRP), a neuropeptide involved in migraine pathophysiology, from trigeminal nerve terminals .

- Cause vasodilation in meningeal blood vessels, contributing to headache mechanisms .

The activation of TRPA1 by this compound is dose-dependent and can be inhibited by specific antagonists, underscoring its role in nociception and potential migraine treatment strategies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Extracts containing this compound have demonstrated significant activity against various pathogens, particularly:

- Gram-positive bacteria : Effective against strains like Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MICs) ranging from 3.3 to 6.0 mg/ml .

- Methicillin-resistant Staphylococcus aureus (MRSA) : this compound has shown promising anti-MRSA potential, which aligns with traditional medicinal uses among indigenous populations .

The antimicrobial efficacy is likely due to a synergistic effect with other secondary metabolites present in plant extracts.

Pharmacological Effects

This compound exhibits various pharmacological effects beyond antimicrobial activity:

- Irritant Properties : It has been identified as an irritant that can affect respiratory function and cardiovascular parameters in laboratory animals .

- Potential Therapeutic Uses : Given its ability to modulate TRPA1 activity and influence pain pathways, this compound may be explored as a therapeutic agent for conditions such as migraines and other pain syndromes.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Headache Mechanisms : A study demonstrated that intranasal administration of this compound increased meningeal blood flow in rats, suggesting a direct link to headache mechanisms through TRPA1 activation .

- Antimicrobial Efficacy : Research on extracts from Umbellularia californica confirmed their effectiveness against MRSA, supporting the traditional use of these plants in herbal medicine .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(1R,5S)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-6(2)10-5-8(10)7(3)4-9(10)11/h4,6,8H,5H2,1-3H3/t8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTVJAQLCIHAFV-WCBMZHEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2(C1C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@@]2([C@H]1C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016986 | |

| Record name | (R)-Umbellulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-78-1 | |

| Record name | (1R,5S)-4-Methyl-1-(1-methylethyl)bicyclo[3.1.0]hex-3-en-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,5S)-4-Methyl-1-propan-2-ylbicyclo(3.1.0)hex-3-en-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Umbellulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 546-78-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.